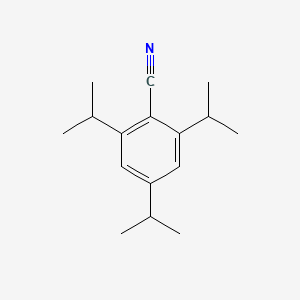
2,4,6-Triisopropylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triisopropylbenzonitrile is an organic compound with the molecular formula C16H23N. It is characterized by the presence of three isopropyl groups attached to a benzene ring, which is further substituted with a nitrile group. This compound is known for its unique structural properties and has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisopropylbenzonitrile typically involves the alkylation of benzonitrile with isopropyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and isopropyl bromide as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions of the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4,6-triisopropylbenzoic acid.
Reduction: Formation of 2,4,6-triisopropylbenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2,4,6-Triisopropylbenzonitrile has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 2,4,6-Triisopropylbenzonitrile exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the bulky isopropyl groups can affect the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- 2,4,6-Triisopropylbenzophenone
- 2,4,6-Triisopropylbenzenesulfonyl chloride
- Bis(2,4,6-Triisopropylphenyl) disulfide
Comparison: 2,4,6-Triisopropylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, 2,4,6-Triisopropylbenzophenone contains a carbonyl group, which leads to different chemical behavior and applications. Similarly, 2,4,6-Triisopropylbenzenesulfonyl chloride is used as a condensing agent, highlighting its distinct functional properties .
Propriétés
Formule moléculaire |
C16H23N |
|---|---|
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
2,4,6-tri(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H23N/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,1-6H3 |
Clé InChI |
PIEUKNZBODJFIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















